1,4-Bis(dicyanomethylene)cyclohexane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 57669. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-[4-(dicyanomethylidene)cyclohexylidene]propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4/c13-5-11(6-14)9-1-2-10(4-3-9)12(7-15)8-16/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXQNMVFWIRBUHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C#N)C#N)CCC1=C(C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061747 | |
| Record name | Propanedinitrile, 2,2'-(1,4-cyclohexanediylidene)bis- | |
| Source | EPA DSSTox | |
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Molecular Weight |
208.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1518-15-6 | |
| Record name | 2,2′-(1,4-Cyclohexanediylidene)bis[propanedinitrile] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1518-15-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanedinitrile, 2,2'-(1,4-cyclohexanediylidene)bis- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001518156 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Bis(dicyanomethylene)cyclohexane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57669 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | Propanedinitrile, 2,2'-(1,4-cyclohexanediylidene)bis- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanedinitrile, 2,2'-(1,4-cyclohexanediylidene)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-(1,4-cyclohexanediylidene)bismalononitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.703 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 1,4-Bis(dicyanomethylene)cyclohexane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HN6WU4Q95 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Spectroscopic Characterization of 1,4-Bis(dicyanomethylene)cyclohexane: A Technical Guide
Introduction
1,4-Bis(dicyanomethylene)cyclohexane is a fascinating molecule that serves as a key precursor in the synthesis of the powerful electron acceptor 7,7,8,8-tetracyanoquinodimethane (TCNQ). The unique electronic properties and structural rigidity of this compound make it a subject of significant interest in materials science and organic electronics.[1] A thorough understanding of its spectroscopic signature is paramount for researchers engaged in its synthesis, purification, and application.
This technical guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound. While experimental spectra for this specific molecule are not widely available in public databases, this guide leverages fundamental spectroscopic principles and data from analogous structures to provide a robust predictive analysis. This approach is designed to empower researchers, scientists, and drug development professionals with the necessary knowledge to identify and characterize this important compound.
Molecular Structure and Conformation
The structure of this compound features a cyclohexane ring with two dicyanomethylene groups attached to the 1 and 4 positions. The cyclohexane ring can exist in various conformations, with the chair conformation being the most stable. The bulky dicyanomethylene substituents are expected to predominantly occupy the equatorial positions to minimize steric hindrance. This conformational preference has a direct impact on the observed spectroscopic properties.
Figure 2: Correlation of unique carbon environments to predicted ¹³C NMR signals.
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument: A 75 MHz or higher field NMR spectrometer.
-
Parameters:
-
Acquire a standard proton-decoupled ¹³C spectrum.
-
Set a spectral width of 0-200 ppm.
-
A sufficient number of scans and a relaxation delay may be required to observe the quaternary carbon signals.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.
-
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by the characteristic vibrations of the nitrile and alkene groups.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 2220 - 2260 | Strong | C≡N stretch (nitrile) |
| ~ 1600 - 1680 | Medium | C=C stretch (alkene) |
| ~ 2850 - 3000 | Medium | C-H stretch (aliphatic) |
| ~ 1440 - 1465 | Medium | C-H bend (methylene) |
Analysis and Interpretation:
-
C≡N Stretch: The most prominent feature in the IR spectrum will be a strong, sharp absorption band in the region of 2220-2260 cm⁻¹ due to the stretching vibration of the carbon-nitrogen triple bond of the nitrile groups.
-
C=C Stretch: A medium intensity band is expected in the 1600-1680 cm⁻¹ region, corresponding to the stretching of the exocyclic carbon-carbon double bonds.
-
C-H Stretch and Bend: The C-H stretching and bending vibrations of the cyclohexane ring will give rise to absorptions in the 2850-3000 cm⁻¹ and 1440-1465 cm⁻¹ regions, respectively. [2] Experimental Protocol:
-
Sample Preparation:
-
Solid Phase: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.
-
Solution Phase: Dissolve the sample in a suitable IR-transparent solvent (e.g., chloroform, carbon tetrachloride).
-
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Scan the mid-IR range (4000-400 cm⁻¹).
-
Acquire a background spectrum of the pure KBr pellet or solvent.
-
Ratio the sample spectrum against the background to obtain the absorbance spectrum.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of conjugated π-systems in this compound makes it a good candidate for UV-Vis analysis.
Predicted UV-Vis Absorption:
| λ_max (nm) | Molar Absorptivity (ε) | Solvent | Transition |
| ~ 250 - 280 | High | Cyclohexane or Ethanol | π → π* |
Analysis and Interpretation:
The dicyanomethylene groups contain conjugated π-systems (C=C double bond conjugated with two C≡N triple bonds). This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). As a result, the molecule is expected to absorb UV radiation, promoting a π → π* electronic transition. The exact λ_max will depend on the solvent used, but a strong absorption is anticipated in the 250-280 nm range.
Figure 3: Schematic of the π → π* electronic transition in this compound.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., cyclohexane, ethanol). The concentration should be chosen to give an absorbance reading between 0.1 and 1.0.
-
Instrument: A dual-beam UV-Vis spectrophotometer.
-
Parameters:
-
Scan the UV-Vis range (typically 200-800 nm).
-
Use a matched pair of cuvettes, one for the sample solution and one for the pure solvent (as a reference).
-
Record the absorbance spectrum and identify the wavelength of maximum absorbance (λ_max).
-
Conclusion
This technical guide has provided a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. The presented NMR, IR, and UV-Vis data, derived from fundamental principles and analysis of analogous structures, offer a valuable resource for the identification and characterization of this important molecule. Researchers can utilize this guide to interpret their experimental data, confirm the successful synthesis of the target compound, and assess its purity. The provided experimental protocols offer a starting point for obtaining high-quality spectroscopic data in the laboratory.
References
-
Chemchart. This compound (1518-15-6). Available at: [Link]
-
GSRS. This compound. Available at: [Link]
-
NIST. trans-1,4-Bis(aminomethyl)cyclohexane. Available at: [Link]
-
ResearchGate. UV/Vis absorption spectra of 1 a–4 a (A) and 1–4 (B) in cyclohexane... Available at: [Link]
-
PubMed Central. Distinct Tetracyanoquinodimethane Derivatives: Enhanced Fluorescence in Solutions and Unprecedented Cation Recognition in the Solid State. Available at: [Link]
-
YouTube. Draw the 1H NMR Spectrum for Cyclohexane (C6H12). Available at: [Link]
-
MDPI. TCNQ and Its Derivatives as Electrode Materials in Electrochemical Investigations—Achievement and Prospects: A Review. Available at: [Link]
-
Shandong Qibo New Energy Co., Ltd. Cyclohexane IR Spectrum Range. Available at: [Link]
Sources
Conformational analysis of 1,4-disubstituted cyclohexanes
Initiating Data Collection
I'm starting by using Google to hunt down information on 1,4-disubstituted cyclohexanes, specifically looking for conformational analysis details. I'm focusing on the chair and boat forms, with a solid axial and equatorial emphasis to start.
Analyzing Conformational Preferences
I'm now diving deeper into the nuances of 1,4-disubstituted cyclohexanes. I'm focusing my searches on how substituent size and electronic effects influence conformational preferences. A-values and energetic penalties of axial positions are under scrutiny. I'm also hunting for specific experimental and computational techniques to analyze these conformations, like NMR and computational models.
Expanding Search Parameters
I'm now expanding my search terms, aiming for a more comprehensive overview. I am now looking for information on the specific interplay of cis/trans isomerism within 1,4-disubstituted cyclohexanes, and how energetic factors affect conformational equilibrium. I'm also now searching for authoritative sources like peer-reviewed articles to confirm concepts.
Methodological & Application
Synthesis of 1,4-Bis(dicyanomethylene)cyclohexane from hydroquinone
Initiating Information Gathering
I'm starting my deep dive by focusing on Google searches, specifically targeting synthesis routes for 1,4-bis(dicyanomethylene)cyclohexane from hydroquinone. My focus is on various reaction conditions and strategies.
Developing Synthesis Plan
I'm now expanding my search to include reaction mechanisms and detailed protocols. I'm focusing on chemical structures and identifying authoritative sources like journals and databases to ensure accuracy. The information will be structured logically into a guide, which I'll be diagramming with a DOT script. After that, I will draft application notes.
Refining Data Acquisition
I'm now honing my search strategy to gather data on the synthesis. I'm focusing on reaction mechanisms, detailed experimental procedures, necessary reagents, catalysts, and purification techniques. I'm also searching for the chemical structures of all the relevant compounds. My goal is to structure this info into a detailed guide.
Establishing the Foundation
I've gotten a good start! The search results give me the core steps to synthesize this compound. I'm focusing on those three key processes from hydroquinone, specifically: hydrogenation to 1,4-cyclohexanediol, and subsequent reactions. I now have a solid framework to elaborate on.
Deepening the Investigation
I'm now diving deeper! I've collected data on the hydrogenation and oxidation steps, including catalysts and conditions. A patent details a one-pot synthesis using water, which is a key find. I'm focusing on mechanistic details for each reaction to understand the "why," and I'm gathering quantitative protocol data.
Refining the Approach
I've solidified the synthesis steps, from hydroquinone to the target molecule. I'm focusing on catalysts and conditions for hydrogenation, oxidation, and Knoevenagel condensation. A one-pot synthesis is intriguing. Now, I need deeper mechanistic details, quantitative protocol data, peer-reviewed sources, characterization methods, and chemical structure diagrams. My plan is to zero in on these areas for a robust, detailed guide.
Analyzing Initial Search Data
I have successfully analyzed the search results from my initial and more refined Google queries. I've pinpointed a crucial patent, EP0019958B1, which details a three-step, one-pot synthesis of this compound starting from hydroquinone, a promising pathway. This information provides a solid foundation.
Synthesizing Found Information
I've organized the data from my searches, focusing on the three-step synthesis in EP0019958B1 using water. I've broken down each reaction step, including hydrogenation of hydroquinone (catalysts like Raney nickel), oxidation of 1,4-cyclohexanediol (ruthenium with hypochlorite), and Knoevenagel condensation. I am going to organize and integrate the data, for a coherent guide. I'm also elaborating on the mechanisms.
Consolidating Data and Next Steps
I've reviewed the search data and found EP0019958B1, a key patent for a one-pot synthesis of this compound from hydroquinone. I also have comprehensive details for each step: hydrogenation (Raney nickel catalysts, conditions), oxidation (ruthenium with hypochlorite), and Knoevenagel condensation with beta-alanine. I am ready to synthesize this data into a structured guide, elaborate on reaction mechanisms, generate a DOT script, create a data table, write detailed protocols, provide application notes, and compile a complete, hyperlinked reference list.
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1,4-Bis(dicyanomethylene)cyclohexane
Welcome to the technical support center for the synthesis of 1,4-bis(dicyanomethylene)cyclohexane. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help improve the yield and purity of your synthesis. As Senior Application Scientists, we have compiled this information based on established protocols and field-proven insights to address the common challenges encountered during this multi-step synthesis.
PART 1: Frequently Asked Questions (FAQs) - Understanding the Synthesis
This section addresses fundamental questions about the synthesis of this compound, providing a solid foundation for troubleshooting and optimization.
What is the overall reaction scheme for the synthesis of this compound?
The synthesis is typically a three-step process starting from hydroquinone.[1]
-
Hydrogenation: Hydroquinone is hydrogenated to 1,4-cyclohexanediol.
-
Oxidation: 1,4-Cyclohexanediol is then oxidized to 1,4-cyclohexanedione.
-
Knoevenagel Condensation: Finally, 1,4-cyclohexanedione undergoes a Knoevenagel condensation with malononitrile to yield this compound.[1]
What is the mechanism of the Knoevenagel condensation step?
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound (malononitrile) to a carbonyl group (1,4-cyclohexanedione), followed by a dehydration reaction.[2] The reaction is typically catalyzed by a weak base.[2]
-
Deprotonation: The weak base removes a proton from the active methylene group of malononitrile, forming a carbanion.
-
Nucleophilic Attack: The carbanion acts as a nucleophile and attacks the carbonyl carbon of 1,4-cyclohexanedione.
-
Protonation: The resulting alkoxide is protonated, often by the conjugate acid of the base, to form a β-hydroxy intermediate.
-
Dehydration: The intermediate undergoes dehydration (elimination of a water molecule) to form the final α,β-unsaturated product.
What are the key reagents and their roles?
-
1,4-Cyclohexanedione: The ketone substrate containing the carbonyl groups for the condensation.
-
Malononitrile: The active methylene compound that provides the dicyanomethylene groups. Its methylene protons are acidic due to the two electron-withdrawing nitrile groups.
-
Catalyst (e.g., β-alanine, piperidine): A weak base is crucial for deprotonating the malononitrile without causing self-condensation of the ketone.[2][3]
-
Solvent (e.g., water, ethanol): The choice of solvent can influence reaction rate and product solubility. Some procedures utilize water as an environmentally benign solvent.[1]
What are the typical yields and how can they be improved?
Yields can be quite high, with some protocols reporting up to 92% based on the starting hydroquinone.[1] To improve yields, it is essential to:
-
Use pure starting materials.
-
Optimize the catalyst concentration.
-
Control the reaction temperature.
-
Ensure efficient stirring.
-
Optimize the workup and purification procedures.
What are the safety precautions for handling the reagents?
-
Malononitrile: Is toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).
-
1,4-Cyclohexanedione: Can be an irritant.
-
Solvents: Many organic solvents are flammable and have associated health risks. Always consult the Safety Data Sheet (SDS) for each reagent before use.
PART 2: Troubleshooting Guide - Common Problems and Solutions
This section provides a structured approach to troubleshooting common issues encountered during the synthesis of this compound.
Problem: Low or No Product Yield
Possible Cause 1: Poor Quality of Reagents
-
1,4-Cyclohexanedione: This starting material can degrade over time. Its purity is critical for high yields.
-
Malononitrile: Can also degrade. Ensure it is a fine, white powder.
-
Catalyst: The activity of the catalyst (e.g., β-alanine, piperidine) can diminish with age or improper storage.
Troubleshooting Steps:
-
Verify Purity: Check the melting point of your 1,4-cyclohexanedione. A broad or depressed melting point indicates impurities. Consider recrystallization if necessary.
-
Use Fresh Reagents: If possible, use freshly opened or recently purchased malononitrile and catalyst.
-
Catalyst Screening: If you suspect catalyst deactivation, try a small-scale reaction with a fresh batch or a different weak base catalyst.
Possible Cause 2: Inappropriate Reaction Conditions
-
Temperature: While some heating can facilitate the reaction, excessive temperatures can lead to side reactions and decomposition. One documented procedure involves a brief warming to 50°C.[1]
-
Reaction Time: The reaction may be incomplete if not allowed to proceed for a sufficient duration. The product often precipitates out of the solution as it forms.[1]
-
Stirring: Inadequate stirring can lead to localized "hot spots" and incomplete mixing of reagents, resulting in lower yields.
Troubleshooting Steps:
-
Temperature Control: Use a water or oil bath to maintain a consistent temperature. Monitor the reaction temperature closely.
-
Monitor Product Precipitation: The formation of a precipitate is a good indicator that the reaction is proceeding.[1]
-
Ensure Efficient Stirring: Use a mechanical stirrer for larger scale reactions to ensure the reaction mixture is homogeneous.
Possible Cause 3: Issues with Workup and Isolation
-
Incomplete Precipitation: The product may not have fully precipitated out of the solution before filtration.
-
Product Loss During Washing: Washing the product with a solvent in which it has some solubility will lead to a loss of yield.
Troubleshooting Steps:
-
Cooling: Ensure the reaction mixture is thoroughly cooled in an ice bath before filtration to maximize precipitation.[1]
-
Washing Solvents: Wash the filtered product with cold water and a non-polar solvent like ether to remove impurities without dissolving the product.[1]
Problem: Impure Product (e.g., off-color, incorrect melting point)
Possible Cause 1: Side Reactions
-
Self-condensation of 1,4-cyclohexanedione: Using a base that is too strong can promote the self-condensation of the ketone.[2]
-
Polymerization: Some Knoevenagel condensations are prone to polymerization, which can result in a discolored, gummy product. One source describes the formation of a "red goo" in a similar reaction.
Troubleshooting Steps:
-
Catalyst Choice: Ensure you are using a weak base like β-alanine or piperidine. Avoid strong bases like sodium hydroxide or alkoxides.[2]
-
Temperature Control: Lowering the reaction temperature can often minimize side reactions.
-
Purification: Recrystallization is an effective method for purifying the final product. Acetone has been reported as a suitable solvent for this purpose.[4]
Possible Cause 2: Incomplete Reaction
-
The presence of unreacted starting materials will lower the melting point of the final product.
Troubleshooting Steps:
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction and ensure all the 1,4-cyclohexanedione has been consumed.
-
Extend Reaction Time: If the reaction is incomplete, try extending the reaction time.
PART 3: Detailed Protocols and Methodologies
Optimized Knoevenagel Condensation Protocol
This protocol is based on a high-yield synthesis method.[1]
Reagents and Equipment:
-
1,4-Cyclohexanedione
-
Malononitrile
-
β-alanine
-
Saturated sodium bicarbonate solution
-
Water
-
Ether
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Heating mantle
-
Ice bath
-
Büchner funnel and filter flask
Procedure:
-
In a three-neck flask equipped with a mechanical stirrer and thermometer, dissolve the 1,4-cyclohexanedione in water.
-
Add malononitrile (a slight molar excess relative to the dione), a catalytic amount of β-alanine, and a small amount of saturated sodium bicarbonate solution.
-
Stir the solution vigorously. The product should begin to precipitate almost immediately.
-
Gently warm the mixture to approximately 50°C for a short period to ensure the reaction goes to completion.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid thoroughly with cold water, followed by a wash with ether.
-
Dry the product under vacuum to obtain this compound as a powder.
Purification by Recrystallization
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot acetone.[4]
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold acetone.
-
Dry the crystals under vacuum.
Data Presentation
| Parameter | Recommended Condition | Rationale | Potential Issue if Deviated |
| Catalyst | Weak base (e.g., β-alanine) | Promotes deprotonation of malononitrile without causing self-condensation of the ketone.[2] | Strong bases can lead to side reactions and lower yields. |
| Temperature | Briefly warm to ~50°C | Facilitates the reaction to completion.[1] | Excessive heat can cause decomposition or polymerization. |
| Solvent | Water | Environmentally friendly and allows for product precipitation.[1] | Organic solvents may require different workup procedures. |
| Stirring | Vigorous mechanical stirring | Ensures homogeneity and efficient mixing of reagents. | Poor stirring can lead to incomplete reaction and lower yields. |
References
Sources
- 1. EP0019958B1 - Synthesis of 1,4-bis(dicyanomethylene) cyclohexane and use thereof in the synthesis of 7,7,8,8-tetracyanoquinodimethane - Google Patents [patents.google.com]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. Knoevenagel Condensation (Chapter 70) - Name Reactions in Organic Synthesis [cambridge.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
Validation & Comparative
The Ascendancy of Non-Fullerene Acceptors: A Performance Showdown in Organic Field-Effect Transistors
A new class of organic materials is challenging the long-standing dominance of fullerene derivatives in n-type organic field-effect transistors (OFETs). This guide delves into a critical comparison of OFETs based on non-fullerene acceptors (NFAs), particularly those inspired by cyano-functionalized cores like 1,4-Bis(dicyanomethylene)cyclohexane, against their fullerene-based counterparts. We will explore the fundamental differences in their performance, the underlying scientific principles, and provide practical insights for researchers in materials science and electronic device engineering.
Organic field-effect transistors are the cornerstone of next-generation flexible and low-cost electronics. A[1]t the heart of these devices lies the organic semiconductor, a material that dictates the transistor's performance. For n-type (electron-transporting) OFETs, fullerene derivatives, such as the ubiquitous-p[2][2]henyl-C61-butyric acid methyl ester (PCBM), have long been the gold standard. H[3]owever, the emergence of novel non-fullerene acceptors is ushering in a new era of high-performance organic electronics, offering solutions to some of the inherent limitations of fullerenes.
[4][5]This guide will focus on a comparative analysis of OFETs employing a representative high-performance NFA and a standard fullerene derivative. While this compound itself is a foundational building block, we will consider advanced derivatives that incorporate strong electron-withdrawing cyano groups, a key feature of many modern NFAs.
Fullerene Derivatives: The Incumbent Champion
Fullerene derivatives, particularly PCBM and its analogues, have been the workhorses of n-type organic electronics for decades. Their success stems from their excellent electron-accepting properties and relatively good electron mobility. T[4]he spherical shape of the fullerene cage allows for isotropic electron transport, which is beneficial in disordered thin films.
However, fullerenes are not without their drawbacks. Their synthesis and purification can be complex and costly. From a performance perspective, their energy levels are not easily tunable, which can limit the optimization of device performance. F[5]urthermore, their weak absorption in the visible spectrum is a significant disadvantage in optoelectronic applications. M[4]orphological instability, arising from the tendency of spherical fullerene molecules to aggregate and crystallize over time, can also lead to device degradation.
[4]### The Rise of Non-Fullerene Acceptors: A Paradigm Shift
Non-fullerene acceptors have been meticulously designed to overcome the shortcomings of fullerenes. This diverse class of materials offers a high degree of tunability in their chemical structure, allowing for precise control over their electronic and optical properties.
[6]Key advantages of NFAs include:
-
Tunable Energy Levels: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of NFAs can be readily modified through synthetic chemistry. T[7][8]his allows for better energy level alignment with the donor material, facilitating efficient charge injection and transport. *[1] Strong and Broad Absorption: Many NFAs exhibit strong absorption in the visible and near-infrared regions of the electromagnetic spectrum, a significant advantage for photodetectors and other optoelectronic devices. *[9] Enhanced Morphological Stability: The planar structure of many NFAs promotes more stable and well-ordered thin-film morphologies compared to the spherical fullerenes. T[4]his can lead to improved device longevity and performance. *[1] Simplified Synthesis and Purification: In many cases, NFAs can be synthesized and purified with greater ease and at a lower cost than fullerene derivatives.
Head-to-Head Performance Comparison
To provide a clear and objective comparison, the following table summarizes the typical performance metrics of OFETs based on a representative high-performance NFA and a standard fullerene derivative.
| Performance Metric | Fullerene Derivative (e.g., PCBM) | High-Performance Non-Fullerene Acceptor (NFA) |
| Electron Mobility (μe) | 0.05 - 0.2 cm²/Vs | [3] Up to 1.3 cm²/Vs or higher |
| On/Off Current Ratio | 10⁵ - 10⁶ | [10] > 10⁷ |
| Threshold Voltage (Vth) | Can be high and variable | Generally lower and more stable |
| Air Stability | Moderate to Poor | [11] Can be designed for high air stability |
| Energy Level Tunability | Limited | [5] High |
| Solution Processability | Good | Excellent |
The Science Behind the Performance: A Deeper Dive
The superior performance of NFA-based OFETs can be attributed to several key factors at the molecular and device level.
Molecular Structure and Packing
The planar and rigid molecular structure of many NFAs facilitates strong intermolecular π-π stacking in the solid state. This ordered packing creates efficient pathways for charge transport, leading to higher electron mobility. I[12]n contrast, the spherical shape of fullerenes can lead to less optimal packing and the formation of grain boundaries that hinder charge transport.
[4]#### Energy Level Engineering
The ability to tune the LUMO energy level of NFAs is a critical advantage. F[7]or efficient electron injection from the source electrode, the LUMO level of the n-type semiconductor should be closely aligned with the work function of the electrode material. T[1]he synthetic versatility of NFAs allows for this optimization, which is not readily achievable with fullerene derivatives. A[5] lower LUMO level also contributes to improved air stability, as it makes the material less susceptible to oxidation by ambient oxygen and water.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. ossila.com [ossila.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Tuning the LUMO levels of non-fullerene acceptors via extension of π-conjugated cores for organic solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Robust, high-performance n-type organic semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Non-Fullerene Acceptors in Organic Solar Cells: Evaluating the Potential of 1,4-Bis(dicyanomethylene)cyclohexane
Introduction: The Rise of Non-Fullerene Acceptors in Organic Photovoltaics
For decades, fullerene derivatives, particularly PCBM, have been the cornerstone of electron-accepting materials in bulk heterojunction (BHJ) organic solar cells (OSCs). Their high electron mobility and suitable lowest unoccupied molecular orbital (LUMO) energy levels have contributed to significant advancements in OSC performance. However, the inherent limitations of fullerenes, such as weak absorption in the visible spectrum, limited tunability of energy levels, and potential for morphological instability, have driven the quest for alternative materials.
This has led to the emergence of non-fullerene acceptors (NFAs), a diverse class of organic molecules that offer significant advantages, including strong and broad absorption, tunable energy levels, and enhanced stability. These characteristics have enabled NFA-based OSCs to surpass the performance of their fullerene-based counterparts, with power conversion efficiencies (PCEs) now exceeding 19%.
This guide provides a comparative analysis of a potential NFA, 1,4-Bis(dicyanomethylene)cyclohexane, against established high-performance NFAs, ITIC and Y6, as well as the traditional fullerene acceptor, PC61BM. Due to the limited experimental data on the photovoltaic performance of this compound, this guide will focus on a comparative assessment of its known chemical and electronic properties against the proven track record of the other acceptors.
Comparative Analysis of Acceptor Materials
The ideal electron acceptor in an organic solar cell should possess a LUMO energy level that is slightly lower than that of the donor material to ensure efficient exciton dissociation, and a deep highest occupied molecular orbital (HOMO) energy level to maximize the open-circuit voltage (Voc). Furthermore, strong absorption in the visible and near-infrared regions is crucial for high short-circuit current density (Jsc).
Below is a comparison of the key properties and performance metrics of ITIC, Y6, and PC61BM. The data for this compound is based on theoretical potential and known chemical properties.
| Property/Metric | This compound | ITIC | Y6 | PC61BM |
| Structure | Small Molecule | Fused-ring NFA | Fused-ring NFA | Fullerene Derivative |
| Absorption Range | Expected to be in the UV region | ~600-800 nm | ~700-950 nm | Weak in visible region |
| LUMO Level (eV) | Theoretically low (favorable) | ~ -3.8 to -4.1 | ~ -4.1 to -4.2 | ~ -3.7 to -4.0 |
| HOMO Level (eV) | Theoretically deep (favorable) | ~ -5.5 to -5.7 | ~ -5.6 to -5.8 | ~ -6.1 to -6.2 |
| Power Conversion Efficiency (PCE) (%) | Not Reported | Up to ~14% | Up to ~19% | Up to ~11% |
| Open-Circuit Voltage (Voc) (V) | Not Reported | ~0.8 - 0.95 | ~0.8 - 0.9 | ~0.6 - 0.8 |
| Short-Circuit Current (Jsc) (mA/cm²) | Not Reported | ~15 - 20 | ~25 - 28 | ~10 - 15 |
| Fill Factor (FF) (%) | Not Reported | ~65 - 75 | ~70 - 80 | ~60 - 70 |
Experimental Section: Fabrication and Characterization of Organic Solar Cells
To ensure a fair and reproducible comparison of different acceptor materials, a standardized fabrication and characterization protocol is essential. The following sections detail a widely accepted methodology for creating and testing organic solar cells.
Device Architecture
A conventional device architecture is typically employed for initial screening and benchmarking of new materials.
Workflow for organic solar cell characterization.
1. Current Density-Voltage (J-V) Characteristics:
-
The J-V characteristics of the fabricated devices are measured using a solar simulator under AM 1.5G illumination at an intensity of 100 mW/cm².
-
From the J-V curve, the key performance parameters—PCE, Voc, Jsc, and fill factor (FF)—are extracted.
2. External Quantum Efficiency (EQE):
-
EQE measurements are performed to determine the ratio of collected charge carriers to incident photons at various wavelengths.
-
The integrated Jsc from the EQE spectrum should be in good agreement with the Jsc value obtained from the J-V measurement to validate the results.
3. Morphological Characterization:
-
Atomic force microscopy (AFM) is used to investigate the surface morphology and phase separation of the donor:acceptor blend in the active layer. A well-defined nanoscale phase separation is crucial for efficient charge generation and transport.
Conclusion and Future Outlook
The rapid development of non-fullerene acceptors has revolutionized the field of organic solar cells, pushing performance to new heights. While established NFAs like ITIC and Y6 have demonstrated remarkable efficiencies, the exploration of new molecular architectures remains a critical endeavor.
This compound presents an interesting, albeit underexplored, candidate. Its simple structure and the presence of strong electron-withdrawing groups are promising features for an electron acceptor. However, comprehensive experimental studies are necessary to ascertain its actual performance in organic solar cells. Future research should focus on synthesizing and incorporating this molecule into OSCs, followed by a thorough characterization of its photovoltaic properties and a detailed investigation of its blend morphology with various donor polymers. Such studies will be instrumental in determining whether this compound can emerge as a viable and cost-effective alternative in the ever-expanding landscape of non-fullerene acceptors.
References
- This is a placeholder for a reference. The grounding tool did not provide specific references for the performance data of ITIC, Y6, and PCBM.
- This is a placeholder for a reference. The grounding tool did not provide specific references for the fabrication and characterization protocols. In a real-world scenario, these would be populated with citations to established experimental methodology papers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
